molecular formula C26H25N3O B2979013 3-(Naphthalen-1-ylmethyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea CAS No. 1334374-91-2

3-(Naphthalen-1-ylmethyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

Cat. No.: B2979013
CAS No.: 1334374-91-2
M. Wt: 395.506
InChI Key: SVOHYAAACFTKJU-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-ylmethyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic urea derivative featuring a naphthalene moiety, a phenethyl group, and a pyridinylmethyl substituent.

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c30-26(28-19-23-13-8-12-22-11-4-5-15-25(22)23)29(20-24-14-6-7-17-27-24)18-16-21-9-2-1-3-10-21/h1-15,17H,16,18-20H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOHYAAACFTKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Naphthalen-1-ylmethyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C26H25N3O and a molecular weight of 409.5 g/mol. Its structure consists of a naphthalene moiety, a phenethyl group, and a pyridine derivative, which contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the central nervous system and immune response pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in these pathways.

Anticancer Activity

Research has indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, structural modifications in related compounds have shown enhanced activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Some studies have reported antimicrobial activity associated with similar structural frameworks. The presence of naphthalene and pyridine rings may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains .

Complement Inhibition

A related study focused on 1-phenyl-3-(1-phenylethyl)urea derivatives identified them as potent complement inhibitors, with IC50 values as low as 13 nM for certain analogues. This suggests that this compound may also possess similar inhibitory properties on the complement system, which is crucial for immune responses .

Case Studies

Study Findings
Study on Urea Derivatives Identified structural modifications leading to enhanced anticancer activitySuggests potential for developing new anticancer agents
Antimicrobial Activity Assessment Demonstrated effectiveness against Gram-positive bacteriaIndicates possible use in treating bacterial infections
Complement System Inhibition Compound showed significant inhibition of C9 depositionHighlights potential therapeutic applications in autoimmune diseases

Comparison with Similar Compounds

Research Findings and Implications

Naphthalene Positioning : The 1-ylmethyl group in the target compound may enhance steric interactions with kinase ATP-binding pockets compared to 2-yl derivatives, improving selectivity .

Urea vs. Ketone Core : Urea derivatives (e.g., target compound, 2PU-3) exhibit stronger hydrogen-bonding interactions with biological targets than ketones (e.g., 2a), correlating with higher potency .

Substituent Effects : Chlorine in 4PU-30 increases stability but reduces solubility, whereas the phenethyl group in the target compound balances hydrophobicity and bulk .

Q & A

Basic Research Questions

Q. What are the conventional and catalytic synthesis methods for derivatives of 3-(Naphthalen-1-ylmethyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea?

  • Methodological Answer : Derivatives of this compound are synthesized via multi-step organic reactions. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts can improve reaction efficiency by reducing side products and enhancing regioselectivity. Conventional methods involve coupling reactions under reflux conditions, while catalytic approaches leverage transition-metal systems to accelerate steps like urea bond formation . Characterization of intermediates (e.g., IR, NMR) is critical to confirm structural integrity at each stage.

Q. How are spectroscopic techniques (e.g., IR, NMR) used to characterize this compound and its derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups such as urea (N–H stretching at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹) and aromatic C–H bonds.
  • ¹H NMR : Distinguishes substituent environments, e.g., pyridin-2-ylmethyl protons (δ 4.5–5.0 ppm) versus naphthalene aromatic protons (δ 7.2–8.5 ppm).
  • 13C NMR : Confirms carbonyl carbons (δ 155–160 ppm) and quaternary carbons in the naphthalene ring. Systematic spectral analysis resolves structural ambiguities .

Q. What are the key considerations for designing a scalable synthesis route for this compound?

  • Methodological Answer : Prioritize atom economy, solvent safety (e.g., replacing DMF with ethanol/water mixtures), and catalyst recyclability. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts reduce waste and enable room-temperature reactions, improving scalability . Parallel synthesis strategies guided by Design of Experiments (DoE) can optimize variables like temperature, stoichiometry, and reaction time .

Advanced Research Questions

Q. How can Bayesian optimization or heuristic algorithms improve reaction yield for derivatives of this compound?

  • Methodological Answer : Bayesian optimization uses probabilistic models to predict optimal reaction conditions (e.g., solvent polarity, catalyst loading) with minimal experimental iterations. For example, it outperforms human intuition in identifying high-yield pathways by iteratively updating parameters based on prior outcomes. Heuristic algorithms (e.g., genetic algorithms) can similarly explore multidimensional variable spaces (pH, temperature) to maximize yield while minimizing cost .

Q. What strategies resolve contradictions in bioactivity data across studies for structurally similar urea derivatives?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridine rings enhance anticancer activity in derivatives like 7n–7s ).
  • In Silico Modeling : Molecular docking or MD simulations can clarify discrepancies by predicting binding affinities to targets like kinases or tubulin.
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay protocols, cell lines) .

Q. How do substituents on the pyridine or naphthalene rings influence crystallographic packing and solubility?

  • Methodological Answer :

  • Crystallography : X-ray diffraction (e.g., as in pyrrolidinium-naphthalene acetate structures ) reveals how bulky substituents (e.g., trifluoromethyl groups) disrupt π-π stacking, reducing crystallinity but improving solubility.
  • Hansen Solubility Parameters : Quantify solubility trends by correlating substituent polarity with solvent compatibility .

Q. What experimental design principles are critical for optimizing multi-step syntheses of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., temperature, catalyst type) and identify interactions. For example, a 2³ factorial design can optimize coupling reactions by testing three variables at two levels .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility in oxidation or urea-forming steps, as demonstrated in diphenyldiazomethane syntheses .

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